molecular formula C11H15ClN2O4S B1441752 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid CAS No. 1179972-08-7

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid

Cat. No. B1441752
M. Wt: 306.77 g/mol
InChI Key: SUEJAPSGBQTIOA-UHFFFAOYSA-N
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Description

“2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid” is a chemical compound with the CAS Number: 1179972-08-7 . It has a molecular weight of 306.77 . The IUPAC name for this compound is {sec-butyl[(2-chloro-3-pyridinyl)sulfonyl]amino}acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, no information about its boiling point was found .

Scientific Research Applications

Antimicrobial Applications

Compounds with structural similarities to 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid have been explored for their antimicrobial potential. For instance, quaternary ammonium salts derived from functionalized N-sulfonates containing pyridyl groups have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. Such compounds are synthesized using sultones like 1,3-propane sultone and 1,4-butane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character (Fadda, El-Mekawy, & AbdelAal, 2016).

Organic Synthesis

In the realm of organic synthesis, novel N-sulfonated Brönsted acidic catalysts based on derivatives like 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium) tetrachloride have been developed. These catalysts have been successfully applied in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. The efficient synthesis process offers excellent yields in short reaction times and showcases the reusability of the catalyst without loss of activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Corrosion Inhibition

Another application area includes the use of sulfonamide derivatives as inhibitors for metal corrosion. For example, specific derivatives have been evaluated as potential inhibitors for mild steel corrosion in acidic media. These studies reveal that the compounds can effectively inhibit corrosion through a mechanism involving the formation of a complex between the metal surface and the inhibitor, adhering to the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[butan-2-yl-(2-chloropyridin-3-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEJAPSGBQTIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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